

A Comparative Guide to the Reactivity of 2-Amino-N-methylbenzamide and Anthranilamide

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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

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This guide provides a detailed comparison of the chemical reactivity of **2-Amino-N-methylbenzamide** and its structural analog, anthranilamide. The presence of a methyl group on the amide nitrogen in **2-Amino-N-methylbenzamide** introduces significant electronic and steric differences, leading to distinct reactivity profiles. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates in organic synthesis.

Introduction to the Compounds

Anthranilamide, also known as 2-aminobenzamide, is a commercially available compound widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals[1][2]. Its structure features a primary aromatic amine and a primary amide group ortho to each other on a benzene ring.

2-Amino-N-methylbenzamide is a derivative of anthranilamide where one of the amide protons is replaced by a methyl group. This substitution has a notable impact on the molecule's electronic properties and steric hindrance around the amide functionality, thereby influencing its reactivity in various chemical transformations. It is also used as an intermediate in the synthesis of various organic molecules, including plant safening agents[3].

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in the table below. These properties provide a foundational understanding of their behavior in different



solvent systems and reaction conditions.

Property	Anthranilamide	2-Amino-N- methylbenzamide	
Molecular Formula	C7H8N2O[1][4][5]	C ₈ H ₁₀ N ₂ O[6][7]	
Molecular Weight	136.15 g/mol [4][5][8]	150.18 g/mol [6][7]	
Melting Point	111-113 °C[1][4][5]	75 °C[9]	
Boiling Point	300 °C[1][8]	346.7 °C at 760 mmHg[9]	
Appearance	White or yellow solid[1]	White Solid[3]	
Solubility	Soluble in hot water and alcohol; slightly soluble in ether and benzene; very soluble in ethyl acetate[1][4][5].	Not explicitly detailed, but expected to have similar solubility with potential for slight increase in nonpolar solvents due to the methyl group.	
CAS Number	88-68-6[1][8]	4141-08-6[6][7]	

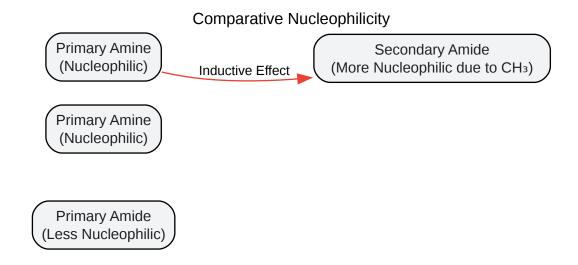
Comparative Reactivity

The primary structural difference between **2-Amino-N-methylbenzamide** and anthranilamide is the N-methyl group on the amide. This substitution influences the electronic and steric environment of both the amide and the ortho-amino group.

Nucleophilicity

The methyl group in **2-Amino-N-methylbenzamide** is an electron-donating group. This inductive effect increases the electron density on the amide nitrogen, making it a stronger nucleophile compared to the amide nitrogen in anthranilamide. This enhanced nucleophilicity can lead to differences in the rates and outcomes of reactions involving this site. The nucleophilicity of the primary aromatic amine is less directly affected, though subtle changes in the overall electron distribution of the ring can occur.





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Caption: Electronic effects on the nucleophilicity of the amide nitrogen.

Acylation

Both molecules can undergo acylation at the primary amino group. However, the difference in the amide functionality can lead to different outcomes under certain conditions. While the primary amino group is generally the more reactive site for acylation, the increased nucleophilicity of the N-methyl amide nitrogen could lead to competitive acylation at that position under forcing conditions, or if the primary amine is protected. N-acyl anthranilamides are important intermediates in the synthesis of various heterocyclic compounds[10][11][12].

Alkylation

Alkylation can occur at the primary amino group in both compounds. In anthranilamide, alkylation can also occur at the amide nitrogen, though this typically requires stronger bases and alkylating agents. For **2-Amino-N-methylbenzamide**, alkylation of the primary amine is the more probable outcome. The secondary amide is less likely to be further alkylated due to steric hindrance and the presence of the more reactive primary amine.

Diazotization

The primary aromatic amino group in both compounds readily undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures[13][14][15]. The resulting diazonium salts are versatile intermediates that can be



converted into a wide range of functional groups via Sandmeyer-type reactions. The presence of the N-methyl group in **2-Amino-N-methylbenzamide** is not expected to significantly alter the course of the diazotization reaction itself, but it may have a minor electronic influence on the stability and subsequent reactivity of the formed diazonium salt.

General Diazotization Workflow 2-Amino-N-R-benzamide (R = H or CH₃) Reacts with NaNO₂, HCl 0-5 °C Forms Arenediazonium Salt Leads to Subsequent Reactions (e.g., Sandmeyer)

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Caption: Diazotization of aminobenzamides.

Cyclization Reactions

Both **2-Amino-N-methylbenzamide** and anthranilamide are valuable precursors for the synthesis of heterocyclic compounds, particularly quinazolinones and their derivatives. They can undergo cyclocondensation reactions with aldehydes, ketones, and other carbonyl compounds[16][17][18][19].

For instance, the reaction of anthranilamide with aldehydes can yield 2,3-dihydroquinazolin-4(1H)-ones[16][17]. The reaction of **2-Amino-N-methylbenzamide** with similar electrophiles



would lead to N-methylated quinazolinone derivatives. The reaction rates and yields may differ due to the electronic and steric influences of the N-methyl group. Some studies have shown that N-acyl anthranilamides can undergo cyclodehydration to form quinazolinones[10][12].

Aminobenzamide (Anthranilamide or 2-Amino-N-methylbenzamide) Aldehyde/Ketone Forms Intermediate (Schiff Base/Imine) Undergoes Intramolecular Cyclization Yields Quinazolinone Derivative

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Caption: General pathway for quinazolinone synthesis.

Comparative Experimental Data

The following table summarizes representative experimental data for key reactions involving both compounds, highlighting differences in yields and conditions where available.



Reaction	Reagents	Compound	Product	Yield	Reference
Cycloconden sation	Various aldehydes, Ga-MCM-22 catalyst, ethanol	Anthranilamid e	2,3- dihydroquina zolin-4(1H)- ones	85-95%	[16][17]
N-Acylation	Isocyanates, Rh(III) catalyst	Anilides (precursors to anthranilamid es)	N-acyl anthranilamid es	Good yields	[10][11]
Synthesis	Isatoic anhydride, methylamine hydrochloride , triethylamine, ethanol	N/A	2-Amino-N- methylbenza mide	86%	[9]
Synthesis	Isatoic anhydride, amine, DMF	N/A	2- aminobenza mide derivatives	60-97%	[20]

Experimental Protocols Synthesis of 2,3-dihydroquinazolin-4(1H)-one from Anthranilamide

This protocol is adapted from methodologies employing catalytic cyclocondensation.

- Materials: Anthranilamide, benzaldehyde, ethanol, catalyst (e.g., Ga-MCM-22).
- Procedure:
 - To a solution of anthranilamide (1 mmol) in ethanol (10 mL), add benzaldehyde (1 mmol).



- Add the catalyst (e.g., 20 mg of Ga-MCM-22).
- Reflux the reaction mixture for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Filter the catalyst and wash with ethanol.
- Evaporate the solvent from the filtrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure
 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

General Protocol for Diazotization of an Aminobenzamide

This is a general procedure for the formation of a diazonium salt for subsequent reactions.

- Materials: Aminobenzamide (anthranilamide or 2-Amino-N-methylbenzamide),
 concentrated hydrochloric acid, sodium nitrite, water.
- Procedure:
 - Dissolve the aminobenzamide (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.
 - In a separate beaker, dissolve sodium nitrite (10.5 mmol) in a minimal amount of cold water.
 - Slowly add the sodium nitrite solution to the aminobenzamide solution dropwise, keeping the temperature below 5 °C and with constant stirring.
 - Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete.
 - The resulting solution contains the diazonium salt and can be used immediately for subsequent coupling or substitution reactions.



Conclusion

The substitution of a hydrogen atom with a methyl group on the amide nitrogen significantly differentiates the reactivity of **2-Amino-N-methylbenzamide** from anthranilamide. The key distinctions arise from the electron-donating nature and steric bulk of the methyl group. These differences manifest in the nucleophilicity of the amide nitrogen and can influence the outcomes and rates of various reactions, including acylation, alkylation, and cyclization. For researchers in synthetic chemistry, understanding these nuances is crucial for designing efficient synthetic routes and predicting reaction outcomes when using these versatile building blocks. While both compounds are excellent precursors for a range of chemical transformations, the choice between them will depend on the desired final product and the specific reaction pathway being employed.

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References

- 1. Anthranilamide Wikipedia [en.wikipedia.org]
- 2. Anthranilamide | 88-68-6 [chemicalbook.com]
- 3. 2-AMINO-N-METHYLBENZAMIDE | 4141-08-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 88-68-6 CAS MSDS (Anthranilamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-N-methylbenzamide | C8H10N2O | CID 308072 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-N-methylbenzamide [webbook.nist.gov]
- 8. Anthranilamide | C7H8N2O | CID 6942 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC



[pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pharmdguru.com [pharmdguru.com]
- 14. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
- 15. Diazotisation [organic-chemistry.org]
- 16. Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22
 Zeolite Materials PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. mdpi.com [mdpi.com]
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